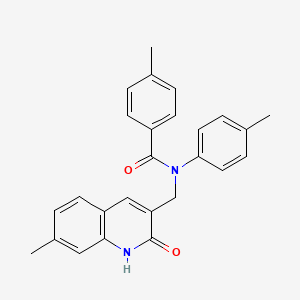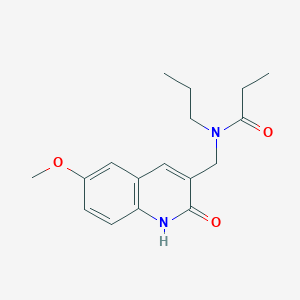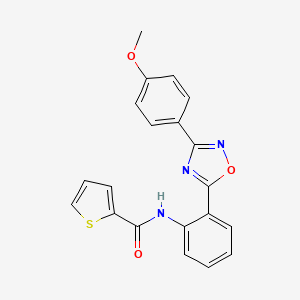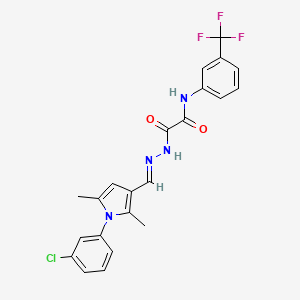
N-(2,5-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as DMFOB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DMFOB belongs to the class of oxadiazole derivatives, which have been found to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of DMFOB is not fully understood. However, it has been suggested that DMFOB exerts its biological effects by modulating the activity of various signaling pathways. DMFOB has been shown to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins, which are mediators of inflammation. DMFOB has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
DMFOB has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-tumor, anti-diabetic, and anti-oxidant properties. DMFOB has been found to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins, which are mediators of inflammation. DMFOB has also been found to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in the regulation of inflammatory responses. DMFOB has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
DMFOB has several advantages and limitations for lab experiments. One advantage is that it possesses a wide range of biological activities, which makes it a potential candidate for the treatment of various diseases. Another advantage is that it has been extensively studied, and its synthesis method is well-established. However, one limitation is that the exact mechanism of action of DMFOB is not fully understood. Another limitation is that DMFOB has not yet been tested in clinical trials, and its safety and efficacy in humans are not known.
Zukünftige Richtungen
There are several future directions for the study of DMFOB. One direction is to further investigate its mechanism of action, which will help to understand how it exerts its biological effects. Another direction is to study its safety and efficacy in humans, which will help to determine its potential as a therapeutic agent. Another direction is to investigate its potential as a drug delivery system, which will help to improve the delivery of therapeutic agents to target tissues. Overall, the study of DMFOB has the potential to lead to the development of new and effective therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of DMFOB involves the reaction of 2,5-dimethylphenylhydrazine with furan-2-carboxylic acid, followed by the condensation of the resulting hydrazide with butanoyl chloride in the presence of triethylamine. The final product is obtained by cyclization of the resulting amide with phosphoryl chloride in the presence of pyridine. The synthesis of DMFOB has been reported in the literature, and the compound has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
DMFOB has been extensively studied for its potential as a therapeutic agent. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-diabetic, and anti-oxidant properties. DMFOB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This makes DMFOB a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-8-9-13(2)14(11-12)19-16(22)6-3-7-17-20-18(21-24-17)15-5-4-10-23-15/h4-5,8-11H,3,6-7H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTKXWRDTBXDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

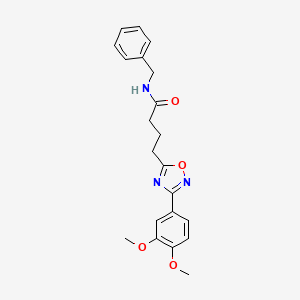

![3-(2,5-dimethoxyphenyl)-N-(diphenylmethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711392.png)

![N-[(4-methoxyphenyl)methyl]-2-(N-methylbenzenesulfonamido)acetamide](/img/structure/B7711409.png)
![2-phenyl-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B7711423.png)



